trans-1-Iodo-1-Hexene
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Overview
Description
trans-1-Iodo-1-Hexene: is an organic compound with the molecular formula C6H11I. It is a stereoisomer of 1-iodo-1-hexene, specifically the trans isomer, meaning the iodine atom and the hexene chain are on opposite sides of the double bond. This compound is used in various chemical reactions and has applications in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation of Alkenes: One common method to prepare trans-1-Iodo-1-Hexene involves the halogenation of 1-hexene. This process typically uses iodine and a catalyst such as palladium or copper to facilitate the addition of the iodine atom to the double bond.
Negishi Coupling: Another method involves the palladium-catalyzed alkenylation of alkenyl halides with organozinc reagents.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: trans-1-Iodo-1-Hexene can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form epoxides or diols using oxidizing agents like peroxycarboxylic acids or osmium tetroxide.
Reduction Reactions: Reduction of this compound can lead to the formation of hexane or other reduced products using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or amines in polar aprotic solvents.
Oxidation: Meta-chloroperoxybenzoic acid, osmium tetroxide in suitable solvents.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Major Products:
Substitution: Various substituted hexenes depending on the nucleophile used.
Oxidation: Epoxides or diols.
Reduction: Hexane or other reduced alkanes.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: trans-1-Iodo-1-Hexene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Cross-Coupling Reactions: It is used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are essential in organic synthesis.
Biology and Medicine:
Radiolabeling: The iodine atom in this compound can be replaced with radioactive isotopes for use in radiolabeling studies in biological systems.
Drug Development: It serves as a building block in the synthesis of potential drug candidates.
Industry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Agriculture: Intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of trans-1-Iodo-1-Hexene in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. The iodine atom, being a good leaving group, facilitates these reactions by stabilizing the intermediate species. In oxidation reactions, the double bond of this compound reacts with electrophilic oxygen species to form epoxides or diols through a concerted mechanism .
Comparison with Similar Compounds
cis-1-Iodo-1-Hexene: The cis isomer of 1-iodo-1-hexene, where the iodine atom and the hexene chain are on the same side of the double bond.
1-Bromo-1-Hexene: Similar structure but with a bromine atom instead of iodine.
1-Chloro-1-Hexene: Similar structure but with a chlorine atom instead of iodine.
Uniqueness:
Reactivity: trans-1-Iodo-1-Hexene is more reactive in nucleophilic substitution reactions compared to its bromo and chloro counterparts due to the weaker carbon-iodine bond.
Stereochemistry: The trans configuration provides different steric and electronic properties compared to the cis isomer, affecting its reactivity and the types of products formed in reactions.
Properties
IUPAC Name |
(E)-1-iodohex-1-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11I/c1-2-3-4-5-6-7/h5-6H,2-4H2,1H3/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAPXMNNQGXDDV-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16644-98-7 |
Source
|
Record name | trans-1-Iodo-1-hexene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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